molecular formula C16H32O3 B1672778 Jalapinolic acid CAS No. 502-75-0

Jalapinolic acid

Cat. No. B1672778
CAS RN: 502-75-0
M. Wt: 272.42 g/mol
InChI Key: YNQGVRJFSHTULP-UHFFFAOYSA-N
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Description

Jalapinolic acid, also known as (11S)-11-Hydroxyhexadecanoic acid , is a hydroxypalmitic acid. It is palmitic acid substituted by a hydroxy group at position 11 (the 11S stereoisomer) . The molecular formula of Jalapinolic acid is C16H32O3 . The average mass is 272.423 Da and the monoisotopic mass is 272.235138 Da .


Synthesis Analysis

The synthesis of Jalapinolic acid involves the use of modern analytical isolation techniques in conjunction with powerful spectroscopic methods . The configuration of (+)-jalapinolic acid was determined to be S by syntheses of S- and R-jalapinolic acid via Sharpless asymmetric epoxidation .


Molecular Structure Analysis

Jalapinolic acid has a molecular formula of C16H32O3 . The average mass is 272.423 Da and the monoisotopic mass is 272.235138 Da .


Chemical Reactions Analysis

Jalapinolic acid is the aglycone moiety in glycoresins . The lactonization site of the aglycone was bonded to the second saccharide moiety at C-2 .


Physical And Chemical Properties Analysis

Jalapinolic acid has a molecular formula of C16H32O3 . The average mass is 272.423 Da and the monoisotopic mass is 272.235138 Da .

Future Directions

Jalapinolic acid has been evaluated for inhibitory activity against α-glucosidase, which all showed inhibitory activities . This suggests potential future directions for research into the therapeutic applications of Jalapinolic acid.

properties

IUPAC Name

11-hydroxyhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-9-12-15(17)13-10-7-5-4-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQGVRJFSHTULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964533
Record name 11-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jalapinolic acid

CAS RN

502-75-0
Record name 11-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=502-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanoic acid, 11-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 11-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112189
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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